Cas no 478248-46-3 (N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide)

N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide is a synthetic organic compound with significant applications in pharmaceutical research. It exhibits high purity and stability, making it ideal for various chemical syntheses. Its unique structural features contribute to its potential as a research tool in drug discovery and material science.
N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide structure
478248-46-3 structure
Product name:N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide
CAS No:478248-46-3
MF:
Molecular Weight:
MDL:MFCD02082947
CID:4653829

N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(3-Chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide
    • N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide
    • MDL: MFCD02082947

計算された属性

  • 精确分子量: 346.018
  • 同位素质量: 346.018
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 473
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0

N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Matrix Scientific
167463-5g
N-(3-Chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide
478248-46-3
5g
$7343.00 2023-09-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00908706-1g
N-(3-Chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide
478248-46-3 90%
1g
¥4193.0 2024-04-18
A2B Chem LLC
AI77123-10mg
N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide
478248-46-3 >90%
10mg
$240.00 2024-04-19
A2B Chem LLC
AI77123-500mg
N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide
478248-46-3 >90%
500mg
$720.00 2024-04-19
Matrix Scientific
167463-500mg
N-(3-Chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide
478248-46-3
500mg
$918.00 2023-09-05
A2B Chem LLC
AI77123-1g
N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide
478248-46-3 >90%
1g
$1295.00 2024-04-19
TRC
N164135-50mg
N-(3-Chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide
478248-46-3
50mg
$ 380.00 2022-06-03
TRC
N164135-25mg
N-(3-Chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide
478248-46-3
25mg
$ 230.00 2022-06-03
Matrix Scientific
167463-1g
N-(3-Chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide
478248-46-3
1g
$1836.00 2023-09-05
A2B Chem LLC
AI77123-5mg
N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide
478248-46-3 >90%
5mg
$214.00 2024-04-19

N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide 関連文献

N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamideに関する追加情報

Introduction to N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide (CAS No. 478248-46-3)

N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide, with the CAS number 478248-46-3, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiophenes, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structural features of this compound, particularly the presence of a chloro and methyl substituent on the phenyl ring and a nitro group on the benzothiophene ring, contribute to its potential therapeutic applications.

The chemical structure of N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide is characterized by a benzothiophene core, which is a heterocyclic aromatic compound consisting of a benzene ring fused with a thiophene ring. The substitution pattern on this core, including the nitro group at the 5-position and the amide linkage to the 3-chloro-4-methylphenyl group, imparts specific pharmacological properties to the molecule. These structural elements are crucial for its interaction with biological targets and its potential as a lead compound in drug discovery.

Recent studies have highlighted the potential of N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide in various therapeutic areas. One notable area of research is its anticancer activity. In vitro studies have shown that this compound exhibits potent cytotoxic effects against several cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical processes in cancer therapy.

In addition to its anticancer properties, N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide has also been investigated for its anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, and compounds that can effectively modulate inflammatory responses have significant therapeutic potential. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory disorders.

The pharmacokinetic properties of N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide have also been studied to assess its suitability as a drug candidate. Preliminary data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are essential for ensuring that the compound can effectively reach its target site in the body and exert its therapeutic effects without causing significant side effects.

To further evaluate the safety and efficacy of N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide, several preclinical studies have been conducted using animal models. These studies have provided valuable insights into the compound's toxicity profile and its ability to modulate disease pathways in vivo. For example, in mouse models of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers and improved disease outcomes.

The development of new drugs often involves extensive optimization of lead compounds to enhance their potency and reduce toxicity. In this context, researchers have explored various structural modifications of N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide to improve its pharmacological properties. These efforts have led to the identification of several analogs with enhanced biological activity and improved drug-like properties.

In conclusion, N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide (CAS No. 478248-46-3) is a promising compound with diverse biological activities that make it an attractive candidate for further drug development. Its unique chemical structure and favorable pharmacokinetic properties position it as a valuable tool in both basic research and translational medicine. Ongoing studies are expected to provide further insights into its mechanisms of action and potential therapeutic applications.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD